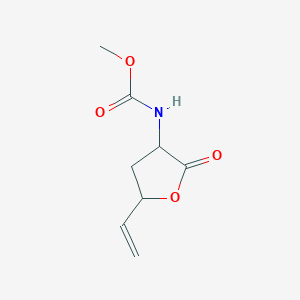
methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate is a chemical compound with a unique structure that includes an ethenyl group and an oxolan ring.
Méthodes De Préparation
The synthesis of methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of an ethenyl-substituted oxolan derivative with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Applications De Recherche Scientifique
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate can be compared with other similar compounds, such as:
Methyl N-(2-oxooxolan-3-yl)carbamate: Lacks the ethenyl group, resulting in different chemical and biological properties.
Ethyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Methyl N-(5-ethenyl-2-oxotetrahydrofuran-3-yl)carbamate: Contains a tetrahydrofuran ring, which may influence its stability and interactions.
Propriétés
Numéro CAS |
86558-23-8 |
|---|---|
Formule moléculaire |
C8H11NO4 |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C8H11NO4/c1-3-5-4-6(7(10)13-5)9-8(11)12-2/h3,5-6H,1,4H2,2H3,(H,9,11) |
Clé InChI |
OYQARDQAEUYHPZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1CC(OC1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


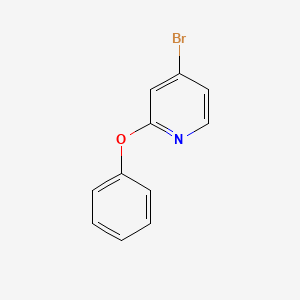
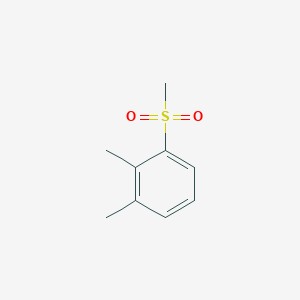
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
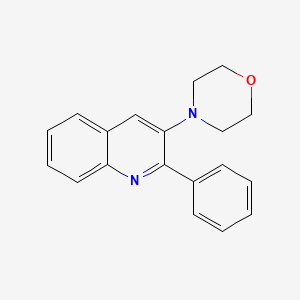
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)
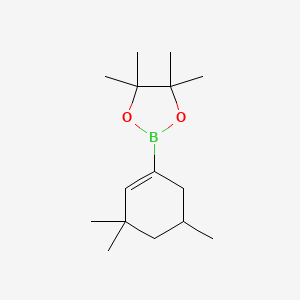
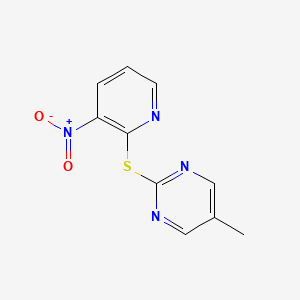
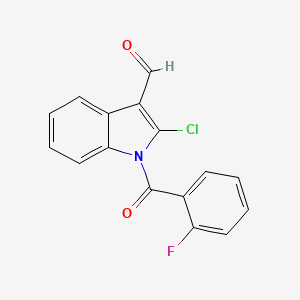


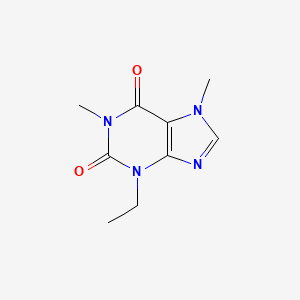
![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)

